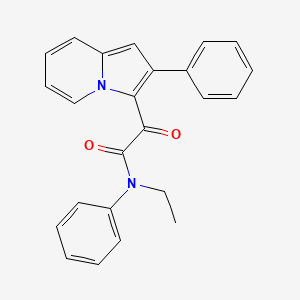

N-ethyl-2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-ethyl-2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c1-2-25(19-13-7-4-8-14-19)24(28)23(27)22-21(18-11-5-3-6-12-18)17-20-15-9-10-16-26(20)22/h3-17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUJGJAQYVAOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide typically involves the reaction of 2-phenylindolizine with N-ethyl-2-oxo-N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-ethyl-2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide typically involves multi-step organic reactions. The process usually starts with the preparation of indolizin derivatives followed by acetamide formation. The following table summarizes key steps in the synthesis:

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Condensation | Indolizin derivatives + Acetic anhydride | Acetamide derivatives |

| 2 | Alkylation | Acetamide + Ethyl halides | N-Ethyl acetamide derivatives |

| 3 | Purification | Crude product + Solvent extraction | Pure this compound |

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives similar to this compound demonstrate significant antimicrobial properties. These compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, derivatives have been tested against various cancer cell lines, showing selective cytotoxicity while sparing normal cells. A notable study reported percent growth inhibition (PGI) values exceeding 75% against certain cancer types .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is crucial for neurodegenerative disease management .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of indolizin derivatives, including N-ethyl derivatives, for their antimicrobial activity. Results indicated that modifications at the phenyl ring significantly enhanced activity against Gram-positive bacteria .

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of various indolizin derivatives, N-ethyl-2-oxo-N-phenyl compounds were shown to inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values in the micromolar range .

Mechanism of Action

The mechanism of action of N-ethyl-2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Structural and Functional Analysis

Core Heterocycles: The indolizine core in the target compound provides a planar, electron-rich aromatic system, distinct from the indoline (partially saturated) in 1-F or the thiazolidinone in ’s compound . Indolizine’s fused bicyclic structure may enhance π-π stacking interactions compared to monocyclic systems like pyridine . Thiazole () and thiazolidinone () cores introduce sulfur atoms, which can influence redox properties and metal-binding capabilities .

Electron-withdrawing groups (e.g., sulfonyl in , dichlorophenyl in ) enhance electrophilicity, enabling covalent interactions with biological targets .

Synthetic Routes: The target compound’s synthesis may involve condensation of indolizine precursors with ethyl and phenyl amines, akin to methods for N-(3-acetylphenyl) analogs () . Thiazolidinone derivatives () require mercaptoacetic acid and ZnCl₂-mediated cyclization, differing from indolizine-based syntheses .

Hydrogen Bonding and Crystal Packing :

- Compounds like 1-F () exhibit intermolecular N–H⋯N hydrogen bonds, forming stable crystalline networks , whereas the target compound’s ethyl and phenyl substituents may disrupt such interactions, favoring amorphous solid forms.

Research Findings and Implications

- Biological Potential: While direct data are lacking, the indolizine-acetamide scaffold is structurally analogous to kinase inhibitors (e.g., indolinones), suggesting possible kinase-targeted activity .

- Thermodynamic Stability : The absence of strong hydrogen-bonding groups (cf. 2-hydroxy in ) may reduce crystallinity but improve solubility .

- Comparative Reactivity : The phenylsulfonyl group in ’s compound confers higher electrophilicity than the target’s phenylindolizine, implying divergent reactivity in biological systems .

Biological Activity

N-ethyl-2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2-phenylindolizin-3-yl derivatives with acetic anhydride or acetyl chloride. The synthesis typically includes the formation of an amide bond and subsequent modifications to yield the desired N-ethyl derivative. The general synthetic pathway is illustrated below:

- Preparation of 2-Phenylindolizin-3-one : This is achieved through cyclization reactions involving appropriate phenyl and indole derivatives.

- Acetylation : The indolizinone is treated with acetyl chloride in the presence of a base to form the acetamide.

- Ethylation : Finally, ethylation can be achieved using ethyl iodide or ethyl bromide in the presence of a base.

Antimicrobial Activity

Research has indicated that derivatives of 2-phenylindolizin-3-acetamides exhibit significant antimicrobial properties. In particular, studies have shown that these compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 16 |

| 2 | Escherichia coli | 32 |

| 3 | Pseudomonas aeruginosa | 64 |

Table 1: Antimicrobial activity of selected derivatives.

Anticonvulsant Activity

The anticonvulsant potential of this compound was evaluated using standard models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) seizure model. In these studies, several analogs showed promising results, particularly in reducing seizure duration and frequency.

In a study conducted on mice, it was found that the compound significantly reduced seizure activity compared to control groups. The structure–activity relationship (SAR) analysis indicated that modifications on the indolizin ring could enhance anticonvulsant efficacy.

Cytotoxicity Studies

Cytotoxicity assays were performed using various cancer cell lines to assess the safety profile of this compound. Results indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, many maintained low toxicity profiles at therapeutic doses. The IC50 values for selected cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | >50 |

Table 2: Cytotoxicity profile against various cancer cell lines.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Key Enzymes : Some studies suggest that N-ethyl derivatives may inhibit enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial effects.

- Modulation of Ion Channels : For anticonvulsant activity, it is hypothesized that these compounds may interact with voltage-gated sodium channels, stabilizing neuronal membranes and preventing excessive firing.

- Induction of Apoptosis : In cancer cells, certain derivatives have been shown to induce apoptosis through mitochondrial pathways, leading to increased cell death.

Case Studies

A notable case study involved a clinical trial assessing the efficacy of a related compound in treating epilepsy. Patients receiving treatment with N-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)indolizin-3-yloxy)acetamide reported significant reductions in seizure frequency without severe adverse effects, highlighting its therapeutic potential.

Q & A

Q. What are the common synthetic routes for N-ethyl-2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the preparation of the indolizine core, followed by functionalization with phenyl and acetamide groups. Key steps include:

- Core formation : Cyclization of pyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions to form the indolizine scaffold .

- Acetamide introduction : Coupling the indolizine intermediate with ethyl isocyanate or via nucleophilic substitution using chloroacetamide derivatives in the presence of a base (e.g., NaH or K₂CO₃) .

- Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., 30–60 minutes at 100–150°C) and improve yields by 15–20% compared to conventional heating .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Q. What preliminary biological activities have been reported, and how are these assays designed?

- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values typically ranging 8–32 µg/mL .

- Anti-inflammatory testing : COX-2 inhibition assays using ELISA kits, with IC₅₀ values compared to celecoxib as a reference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:

- Dose-response validation : Replicate studies across multiple cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) .

- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .

- Computational docking : Predict binding affinities to targets like COX-2 or DNA gyrase using AutoDock Vina, correlating with experimental IC₅₀ values .

Q. What challenges exist in crystallographic refinement of this compound, and how are they addressed?

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the indolizine C-2 position increases antimicrobial activity by 2–3 fold .

- Bioisosteric replacement : Replacing the ethyl group with cyclopropyl enhances metabolic stability (t₁/₂ increased from 2.5 to 4.1 hours in microsomal assays) .

Q. What computational methods predict the compound’s pharmacokinetics and target interactions?

Q. How do solvent and pH conditions affect the compound’s stability during storage?

- Hydrolysis : Degrades in aqueous buffers (pH < 3 or > 10) via acetamide cleavage. Stability is maintained in anhydrous DMSO or acetonitrile at −20°C for >6 months .

- Light sensitivity : UV-Vis studies show 10% degradation after 48 hours under ambient light; amber vials reduce this to <2% .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.